molecular formula C8H9N3O B1319444 6-Ethoxyimidazo[1,2-b]pyridazine CAS No. 57470-53-8

6-Ethoxyimidazo[1,2-b]pyridazine

Cat. No.: B1319444
CAS No.: 57470-53-8
M. Wt: 163.18 g/mol
InChI Key: MXFQECQTZILHAC-UHFFFAOYSA-N
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Scientific Research Applications

6-Ethoxyimidazo[1,2-b]pyridazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

While the specific mechanism of action for “6-Ethoxyimidazo[1,2-b]pyridazine” is not mentioned in the search results, imidazo[1,2-b]pyridazine derivatives have been found to be potent inhibitors . They have been used in the development of drugs targeting various biological pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxyimidazo[1,2-b]pyridazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of ethoxy-substituted hydrazine derivatives with pyridazine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxyimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted imidazo[1,2-b]pyridazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 6-Ethoxyimidazo[1,2-b]pyridazine include:

Uniqueness

This compound is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

6-ethoxyimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-2-12-8-4-3-7-9-5-6-11(7)10-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFQECQTZILHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602181
Record name 6-Ethoxyimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57470-53-8
Record name 6-Ethoxyimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium metal (0.55 g) is dissolved in 30 ml of ethanol and, to the solution, is added 3 g of 6-chloroimidazo[1,2-b]pyridazine and the mixture is heated under reflux for 3 hours. The solvent is then evaporated off under reduced pressure and the residue is dissolved in water and the mixture is extracted with methylene chloride. The extracts are combined, washed with saturated solution of sodium chloride and dried over MgSO4. The solvent is then evaporated to give 3.3 g of the title compound as colorless crystals.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

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